N-[2-(trifluoromethyl)phenyl]methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGKOGAGPTQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244094 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50790-31-3 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50790-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N 2 Trifluoromethyl Phenyl Methanesulfonamide
Mass Spectrometry (MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Profiling
Liquid chromatography-mass spectrometry stands as a powerful analytical tool for the purity assessment and profiling of N-[2-(trifluoromethyl)phenyl]methanesulfonamide. This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by tandem mass spectrometry.
In a typical LC-MS/MS analysis, the compound is first separated from potential impurities on a reversed-phase HPLC column. The elution time, or retention time, is a characteristic property of the compound under specific chromatographic conditions. Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI).
The initial mass spectrometry scan (MS1) would be configured to detect the protonated molecule, [M+H]⁺. Given the molecular weight of this compound (C₈H₈F₃NO₂S) is approximately 255.24 g/mol , the expected mass-to-charge ratio (m/z) for the parent ion would be around 256.04.
Subsequent fragmentation of this parent ion in the collision cell (MS2) provides a unique fingerprint for the molecule. The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for this molecule would likely involve the cleavage of the sulfonamide bond.
Table 1: Expected LC-MS/MS Parameters and Fragmentation Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₈H₈F₃NO₂S |
| Molecular Weight | 255.24 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | ~256.04 [M+H]⁺ |
| Key Fragment Ions (m/z) | Expected fragments could correspond to the loss of the methanesulfonyl group ([M-SO₂CH₃]⁺) or cleavage yielding the 2-(trifluoromethyl)aniline (B126271) moiety. |
The high sensitivity of LC-MS/MS also allows for the detection and potential identification of trace-level impurities that may be present from the synthetic process. This is critical for ensuring the purity of the compound for its intended applications.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are essential techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The presence of the sulfonamide group is typically confirmed by two strong stretching vibrations for the S=O bonds. The N-H stretching vibration of the sulfonamide is also a key diagnostic peak. The trifluoromethyl group (CF₃) has strong, characteristic absorption bands. Aromatic C-H and C=C stretching and bending vibrations will also be present.
A combined study of Gas Electron Diffraction (GED) and quantum chemical calculations has been reported for benzenesulfonamide (B165840) and its derivatives, providing insight into their molecular structures. mdpi.com Additionally, combined matrix isolation Fourier Transform Infrared Spectroscopy (FTIR) and theoretical DFT studies have been conducted on related compounds like sulfanilamide. mdpi.com
Table 2: Characteristic IR/FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | Stretching | 3300-3200 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1320 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 | Strong |
| C-F (Trifluoromethyl) | Stretching | 1300-1100 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium |
| S-N (Sulfonamide) | Stretching | 950-850 | Medium |
The precise positions of these bands can be influenced by the electronic environment of the molecule and potential intermolecular interactions in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental verification of the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₈H₈F₃NO₂S), the analysis would quantify the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). Fluorine content can also be determined by specialized methods.
The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 3: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical (%) | Found (%) |
| Carbon (C) | C₈H₈F₃NO₂S | 37.65 | Typically within ±0.4% of theoretical |
| Hydrogen (H) | C₈H₈F₃NO₂S | 3.16 | Typically within ±0.4% of theoretical |
| Nitrogen (N) | C₈H₈F₃NO₂S | 5.49 | Typically within ±0.4% of theoretical |
| Sulfur (S) | C₈H₈F₃NO₂S | 12.56 | Typically within ±0.4% of theoretical |
| Fluorine (F) | C₈H₈F₃NO₂S | 22.33 | Typically within ±0.4% of theoretical |
Discrepancies outside of the accepted margin of error (typically ±0.4%) may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Computational Chemistry and Molecular Modeling Studies of N 2 Trifluoromethyl Phenyl Methanesulfonamide
Quantum-Chemical Calculations and Conformational Analysis
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of N-[2-(trifluoromethyl)phenyl]methanesulfonamide. Methods like Density Functional Theory (DFT) are pivotal in determining the molecule's three-dimensional structure, electron distribution, and conformational landscape. nih.govnih.gov
These calculations provide crucial data on geometric parameters and electronic properties. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and the acidity of the sulfonamide N-H group.
Table 1: Representative Calculated Properties for a Sulfonamide Structure This table presents typical data obtained from quantum-chemical calculations for a representative sulfonamide compound, illustrating the type of information generated in such studies.
| Property | Method/Basis Set | Calculated Value |
| Geometric Parameters | ||
| S=O Bond Length | DFT/B3LYP/6-311G+(d,p) | ~1.45 Å |
| S-N Bond Length | DFT/B3LYP/6-311G+(d,p) | ~1.65 Å |
| C-S-N Bond Angle | DFT/B3LYP/6-311G+(d,p) | ~107° |
| Electronic Properties | ||
| Dipole Moment | DFT/B3LYP/6-311G+(d,p) | 3 - 5 Debye |
| HOMO Energy | DFT/B3LYP/6-311G+(d,p) | -7.0 to -6.0 eV |
| LUMO Energy | DFT/B3LYP/6-311G+(d,p) | -1.5 to -0.5 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-311G+(d,p) | 5.0 - 6.0 eV |
Data are illustrative and based on typical values found in computational studies of sulfonamides.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies are essential for identifying the structural features of a molecule that are critical for its biological activity. researchgate.netpharmacy180.com For the this compound scaffold, SAR exploration would involve synthesizing and testing analogs with modifications at various positions, such as the phenyl ring or the methanesulfonyl group. Key SAR findings for sulfonamides often highlight the importance of the sulfonamide linker for target binding and how substituents on the aromatic ring can modulate potency, selectivity, and pharmacokinetic properties. pharmacy180.comyoutube.com The ortho-trifluoromethyl group, for instance, is a key feature whose influence on binding and physicochemical properties would be a central point of investigation.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model for derivatives of this compound would be developed using a dataset of analogs with known activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can include:
Topological descriptors: Describing atomic connectivity.
Electronic descriptors: Such as partial charges and dipole moment, influenced by the trifluoromethyl group.
Hydrophobic descriptors: Like the partition coefficient (logP).
Steric descriptors: Related to the size and shape of the molecule.
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build the QSAR equation. nih.govjapsonline.com A robust QSAR model can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For instance, a hypothetical QSAR model for antifungal sulfonamides might indicate that higher activity is correlated with specific electronic and topological properties. nih.govjapsonline.com
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. westmont.edumdpi.com This method is crucial for understanding the mechanism of action of this compound. The process involves placing the 3D structure of the compound into the binding site of a receptor (e.g., an enzyme or a channel) and calculating a score that estimates the binding affinity. mdpi.com
For trifluoromethyl-substituted sulfonamides, potential targets could include enzymes like cholesteryl ester transfer protein (CETP) or various kinases, where hydrophobic interactions are often key. nih.gov Docking studies can reveal critical interactions, such as:
Hydrogen Bonds: Typically involving the sulfonamide N-H and S=O groups with polar residues in the active site.
Hydrophobic Interactions: The trifluoromethylphenyl ring can engage with nonpolar pockets of the protein.
Aromatic Interactions: π-π stacking between the phenyl ring and aromatic residues like tyrosine or phenylalanine.
The results from docking simulations provide a structural basis for the compound's activity and can explain the observed SAR. For example, docking might show that the ortho-trifluoromethyl group fits into a specific hydrophobic sub-pocket, leading to enhanced potency compared to other isomers. nih.gov
Table 2: Representative Molecular Docking Results for a Sulfonamide Ligand in a Protein Active Site This table illustrates typical interactions and binding energy scores obtained from a molecular docking simulation.
| Interacting Residue | Interaction Type | Distance (Å) |
| Gln199 | Hydrogen Bond (with SO2) | 2.9 |
| Arg201 | Hydrogen Bond (with N-H) | 3.1 |
| His232 | Pi-Cation | 4.5 |
| Phe188 | Pi-Pi Stacking | 3.8 |
| Val245 | Hydrophobic | 3.9 |
| Leu250 | Hydrophobic | 4.1 |
| Binding Affinity | -9.5 kcal/mol |
Data are hypothetical, based on interactions commonly observed for sulfonamide inhibitors with protein targets like CETP. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Binding
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govfrontiersin.org MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. researchgate.net
Starting from a docked pose of this compound in its target, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. researchgate.netmdpi.com Analysis of the simulation trajectory can yield valuable information, including:
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid. mdpi.com
Interaction Analysis: To monitor the persistence of key interactions (like hydrogen bonds) identified in docking over the course of the simulation. nih.gov
MD simulations can validate the docking results and provide a more accurate estimation of binding free energy, helping to refine the understanding of the ligand's mechanism of action. mdpi.com
Table 3: Key Metrics from a Molecular Dynamics Simulation of a Ligand-Protein Complex This table summarizes typical data analyzed from an MD simulation trajectory to assess complex stability.
| Metric | Description | Typical Result for a Stable Complex |
| Protein RMSD | Measures the deviation of the protein backbone from its initial position. | Plateaus after an initial equilibration period (~2-3 Å). mdpi.com |
| Ligand RMSD | Measures the deviation of the ligand from its initial docked pose. | Remains low and stable within the binding pocket (~1-2 Å). mdpi.com |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Remains stable, suggesting no major unfolding. mdpi.com |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific H-bond is maintained. | High occupancy (>70%) for critical interactions. nih.gov |
Values are representative of what is expected for a stable protein-ligand complex during simulation.
Predictive Modeling for Biological Activity and ADME Properties
In addition to predicting target-based activity, computational models are invaluable for forecasting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.comnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures.
For this compound, various in silico tools can predict key ADME parameters based on its structure. These models use large datasets of experimentally measured properties to train algorithms that can then predict the properties of new molecules. nih.gov Important predicted properties include:
Aqueous Solubility (logS): Affects absorption and formulation.
Caco-2 Permeability: An indicator of intestinal absorption.
Plasma Protein Binding (PPB): Influences the free concentration of the drug.
CYP450 Inhibition: Predicts potential for drug-drug interactions.
Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors. nih.gov
These predictions help to build a comprehensive in silico profile of the compound, guiding chemical modifications to improve its drug-like properties. nih.gov
Table 4: Predicted ADME Properties for a Representative Sulfonamide Compound This table provides an example of an in silico ADME profile for a drug-like molecule.
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |
| logP | < 5 | Fulfills Lipinski's Rule |
| H-Bond Donors | 1 | Fulfills Lipinski's Rule |
| H-Bond Acceptors | 3-4 | Fulfills Lipinski's Rule |
| Caco-2 Permeability | High | Good potential for oral absorption |
| Aqueous Solubility | Moderate to Low | May require formulation optimization |
| Plasma Protein Binding | > 90% | High binding, potentially affecting free drug levels |
| CYP2D6 Inhibition | Predicted as non-inhibitor | Low risk of specific drug-drug interactions |
These predictions are illustrative and based on typical in silico ADMET profiles for small molecule drug candidates. mdpi.comnih.gov
In Vitro and Preclinical in Vivo Biological Activity and Mechanistic Investigations of N 2 Trifluoromethyl Phenyl Methanesulfonamide
Evaluation of Biological Activity Profiles in Cellular Models
The biological profile of N-[2-(trifluoromethyl)phenyl]methanesulfonamide is an area of active investigation. While direct studies on this specific molecule are limited in publicly accessible literature, research on structurally similar compounds provides insights into its potential activities. The presence of both a trifluoromethylphenyl group and a sulfonamide moiety suggests a potential for a range of biological effects, which have been explored in related molecules.
Antiproliferative and Anticancer Activities in Defined Cancer Cell Lines (e.g., A549, Hela, MCF-7)
There is a lack of specific published data on the antiproliferative activity of this compound against the A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. However, the broader class of compounds containing the trifluoromethylphenyl moiety has been evaluated for anticancer properties. For instance, certain indenopyrimidine-2,5-dione analogs bearing a 4-trifluoromethyl phenyl group have shown significant antiproliferative activity against MCF-7 cells. nih.gov One such derivative displayed a strong binding affinity for the estrogen receptor α (ERα), suggesting a potential mechanism for its effects in ER-positive breast cancer cells. nih.gov
Furthermore, studies on other types of sulfonamide derivatives have demonstrated inhibitory activity against cancer cell proliferation. A series of sulfonamide compounds were shown to inhibit the growth of A549 lung cancer cells, with some exhibiting IC50 values lower than the positive control drug, acetazolamide. nih.gov The antiproliferative activity of these compounds was linked to their inhibition of carbonic anhydrase II. nih.gov While these findings are for related but distinct molecules, they highlight the potential for trifluoromethylphenyl sulfonamides to exhibit anticancer effects.
Table 1: Antiproliferative Activity of Structurally Related Compounds This table presents data for compounds structurally related to this compound, as direct data for the specified compound is not available.
| Compound Type | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indenopyrimidine-2,5-dione analog with 4-trifluoromethyl phenyl group | MCF-7 (ER+) | IC50 (ERα binding) | 0.004 µM | nih.gov |
| Sulfonamide Derivative (Compound 1e) | A549 | IC50 | < 10 µM | nih.gov |
| Sulfonamide Derivative (Compound 3a) | A549 | IC50 | < 10 µM | nih.gov |
Antimicrobial and Antiviral Potential
A study focusing on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives reported that several of these novel compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govnih.gov The most promising compounds in that series were also potent against vancomycin-resistant clinical isolates of Enterococcus faecium. nih.govnih.gov Investigations into the mode of action suggested that these compounds have a broad range of inhibitory effects, pointing to targets that affect global bacterial cell function. nih.gov
While these results are for pyrazole derivatives and not methanesulfonamides, they underscore the potential contribution of the N-(trifluoromethyl)phenyl group to antimicrobial activity. The sulfonamide class of compounds itself has a long history as antibacterial agents, famously targeting dihydropteroate (B1496061) synthase in the folate synthesis pathway. The combination of these two pharmacophores in this compound suggests that its antimicrobial potential warrants investigation. There is currently no available data regarding its antiviral activity.
Anti-inflammatory Effects
While specific studies on the anti-inflammatory properties of this compound are limited, research on related structures suggests that this class of compounds may possess anti-inflammatory activity. For example, a study on a polymorphic modification of a N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide derivative demonstrated anti-inflammatory activity in rat models of alteration, exudation, and proliferation. reports-vnmedical.com.ua
Similarly, another investigation into N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide reported anti-inflammatory effects in animal models. all-imm.com The broader class of phenyl sulfonamide derivatives has also been evaluated for the modulation of inflammatory responses, with some analogues showing an in vitro anti-TNF-α effect. nih.gov Research into 2'-(phenylthio)methanesulfonanilides, which share the methanesulfonanilide core, found that certain derivatives potently inhibited adjuvant-induced arthritis in rats. nih.gov These findings collectively suggest that the N-(trifluoromethyl)phenyl and methanesulfonamide (B31651) moieties are compatible with anti-inflammatory activity, though direct evidence for the specific title compound is needed.
Elucidation of Molecular Mechanisms of Action
The precise molecular mechanisms of this compound are not well-defined. However, based on its structural features, particularly the sulfonamide group, its potential to interact with specific enzymes and biochemical pathways can be hypothesized and is supported by research on analogous compounds.
Enzyme Inhibition Studies (e.g., Kynurenine (B1673888) 3-Hydroxylase, Carbonic Anhydrase, Proteases)
Kynurenine 3-Monooxygenase (KMO): Kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase, is a key enzyme in the tryptophan metabolism pathway that converts kynurenine to 3-hydroxykynurenine. researchgate.netnih.govwikipedia.org Inhibition of KMO is a therapeutic strategy for several neurodegenerative diseases as it can decrease the production of neurotoxic metabolites and increase levels of the neuroprotective kynurenic acid. nih.govgladstone.org While certain sulfonamide-containing compounds, such as Ro 61-8048, are potent KMO inhibitors, it is important to note that Ro 61-8048 is a benzenesulfonamide (B165840) derivative and is structurally distinct from this compound. nih.govscbt.comcaymanchem.com There is currently no direct evidence in the reviewed literature to indicate that this compound is an inhibitor of KMO.
Carbonic Anhydrase (CA): Sulfonamides are a classic class of carbonic anhydrase inhibitors. nih.govrsc.org These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Studies have shown that trifluoromethylsulfonamide derivatives can exhibit good inhibitory activity against CA isozymes I, II, and IV. nih.gov Furthermore, some sulfonamide derivatives that inhibit carbonic anhydrase II have also been shown to possess high inhibitory activity against the growth of A549 lung cancer cells. nih.gov Given that this compound is a sulfonamide derivative, it is plausible that it could act as a carbonic anhydrase inhibitor, although specific inhibitory constants (Kᵢ) for this compound against various CA isoforms have not been reported.
Proteases: Protease inhibition is another potential mechanism for sulfonamide-containing compounds. However, the most well-known sulfonamide-based protease inhibitor is phenylmethylsulfonyl fluoride (B91410) (PMSF), which acts on serine proteases. nih.gov There is no direct scientific literature available that evaluates the inhibitory activity of this compound against common classes of proteases such as serine, cysteine, or metalloproteases.
Modulation of Specific Biochemical Pathways (e.g., JAK/STAT Pathway)
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses, playing a key role in immunity, proliferation, and inflammation. nih.govnih.gov Dysregulation of this pathway is associated with various cancers and autoimmune diseases, making it an important therapeutic target. oaepublish.comresearchgate.net There is currently no published research that directly investigates or demonstrates the modulation of the JAK/STAT pathway by this compound. The potential for this compound to interact with this or other specific biochemical pathways remains an open area for future investigation.
Induction of Cellular Apoptosis and Cell Cycle Modulation
No data is available in the scientific literature regarding the ability of this compound to induce cellular apoptosis or modulate the cell cycle. Studies on other sulfonamide derivatives have sometimes shown such activities, but this has not been investigated for the specified compound.
Investigation of Reactive Oxygen Species (ROS) Generation and Mitochondrial Disruption
There are no published studies that have investigated whether this compound can induce the generation of reactive oxygen species or cause mitochondrial disruption in cells.
Preclinical Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Studies in Non Human Models for N 2 Trifluoromethyl Phenyl Methanesulfonamide
In Vitro ADME Profiling
Metabolic Stability Assessment (e.g., Microsomal Stability)
No data is publicly available regarding the metabolic stability of N-[2-(trifluoromethyl)phenyl]methanesulfonamide in liver microsomes or other in vitro systems.
Permeability Evaluation using Cell-Based Models (e.g., Caco-2, MDCK Cell Lines)
There is no publicly available information on the permeability of this compound as determined through Caco-2, MDCK, or other cell-based assay models.
Cytochrome P450 (CYP) Inhibition/Induction Profiling
No studies have been published that characterize the potential of this compound to inhibit or induce major cytochrome P450 enzymes.
Extent of Protein Binding
The extent to which this compound binds to plasma proteins has not been reported in the available scientific literature.
In Vivo Pharmacokinetics in Preclinical Animal Species (e.g., Rodents, Non-Rodents)
Single and Multiple Dose Pharmacokinetic Studies
There are no published reports on the pharmacokinetic profile of this compound in any preclinical animal species following single or multiple dose administrations.
Preclinical Pharmacokinetic and ADME Profile of this compound Remains Undisclosed in Public Domain
Despite extensive searches of publicly available scientific literature and data, no specific preclinical pharmacokinetic or Absorption, Distribution, Metabolism, and Excretion (ADME) data was found for the chemical compound this compound.
The requested article, which was to be structured around a detailed outline of preclinical studies—including bioavailability, excretion, tissue distribution, metabolite profiling, and the correlation of in vitro to in vivo data—cannot be generated. The instructions to focus solely on "this compound" and to ensure all content is "thorough, informative, and scientifically accurate" cannot be fulfilled due to the absence of published research on this specific compound.
While general methodologies for conducting preclinical ADME studies are well-established in the pharmaceutical sciences, applying such general principles without specific data would be speculative and would violate the core requirement for scientific accuracy concerning this compound. Information regarding related compounds containing a trifluoromethylphenyl moiety exists, but extrapolating this data would be scientifically unsound and misleading.
Therefore, the following sections of the requested outline remain unaddressed due to a lack of specific data for this compound:
Correlation of In Vitro and In Vivo ADME Data for Translational Insights
Without primary or secondary research data, any attempt to create the specified article would result in a fabricated and scientifically invalid document. Further research and publication by entities studying this specific compound are required before a scientifically accurate article on its preclinical pharmacokinetic and ADME properties can be written.
Future Research Directions and Translational Perspectives for N 2 Trifluoromethyl Phenyl Methanesulfonamide
Development of Novel and Efficient Synthetic Methodologies
The synthesis of trifluoromethylated sulfonamides, including N-[2-(trifluoromethyl)phenyl]methanesulfonamide, is crucial for enabling further research and development. While established methods exist, future research will likely focus on creating more efficient, cost-effective, and environmentally benign synthetic pathways. Current strategies often involve the coupling of an amine with a sulfonyl chloride, such as trifluoromethanesulfonyl chloride. jelsciences.com However, the development of novel methodologies is an active area of investigation.
Future synthetic approaches could include:
Catalytic C-H Amination/Sulfonamidation: Direct C-H functionalization represents a highly atom-economical approach. Future work could explore transition-metal-catalyzed methods to directly couple 2-(trifluoromethyl)aniline (B126271) with a methanesulfonyl source, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for exothermic reactions or when using hazardous reagents. Developing a flow-based synthesis for this compound could lead to higher throughput and purity.
Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. nih.gov Research into photoredox-catalyzed methods for forming the crucial N-S bond could provide milder reaction conditions and unique reactivity. nih.gov
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are gaining traction as a green chemistry approach. researchgate.net Investigating the synthesis of N-arylsulfonamides under these conditions could significantly reduce solvent waste. researchgate.net
The goal is to move beyond traditional batch chemistry to more sophisticated and sustainable manufacturing processes that can provide reliable access to this and related compounds for extensive biological evaluation.
Advanced Structure-Activity Relationship Elucidation for Enhanced Biological Efficacy
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of any chemical scaffold. For this compound, future research must systematically probe how modifications to its structure affect its biological activity. The sulfonamide group is a significant pharmacophore in modern pharmaceuticals, capable of forming key hydrogen bonds and interacting with unipolar environments within proteins. researchgate.net The trifluoromethyl (CF3) group is also critical, known to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov
Future SAR studies should systematically investigate:
Positional Isomerism of the CF3 Group: Moving the trifluoromethyl group from the ortho- to the meta- or para- positions on the phenyl ring could dramatically alter the molecule's electronic properties and conformation, leading to changes in target binding and selectivity.
Substitution on the Aromatic Ring: Introducing other substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring can probe specific hydrophobic and electronic interactions within a target's binding pocket. Studies on related trifluoromethylated aryl sulfonamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors have shown that substituents like ortho-chloro, meta-chloro, and para-methyl can result in high inhibitory activity. nih.govbenthamdirect.com
Modification of the Sulfonyl Group: Replacing the methyl group on the methanesulfonamide (B31651) moiety with larger alkyl, aryl, or functionalized chains can explore additional binding regions and modulate the compound's physicochemical properties.
A key area of investigation for this class of compounds has been the inhibition of CETP, which is linked to cardiovascular disease. researchgate.netnih.gov The following table, based on published data for related trifluoromethylated sulfonamides, illustrates how structural modifications can impact biological activity and provides a blueprint for future SAR studies.
| Compound Series | Key Structural Feature | Observed CETP Inhibition (%) at 10 µM | Implication for Future SAR |
|---|---|---|---|
| 6a-6g | Trifluoromethylated benzene (B151609) sulfonamides | 2% - 72% | Baseline activity, shows the scaffold is active but needs optimization. |
| 7d-7f | Addition of a fourth aromatic ring | 100% | Suggests a large hydrophobic pocket in the target binding site that can be exploited. nih.govbenthamdirect.com |
| - | Presence of ortho-chloro substituent | High | Indicates a specific favorable interaction, possibly halogen bonding or steric/electronic effects. nih.gov |
| - | Presence of para-methyl substituent | High | Highlights a region where small hydrophobic groups are well-tolerated and potentially beneficial. nih.gov |
Integration of Computational and Experimental Approaches for Optimized Drug Design
Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods to accelerate the identification and optimization of lead compounds. nih.gov For this compound, a future-focused research program would embed computational chemistry from the very beginning.
Key integrated approaches would include:
Molecular Docking and Dynamics: To predict and analyze the binding mode of this compound and its analogs within the active sites of various protein targets. Induced fit docking studies on similar compounds have revealed that hydrophobic interactions often guide ligand binding. nih.govbenthamdirect.com
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity. mdpi.com Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties, guiding the design of more potent analogs. mdpi.com
Pharmacophore Mapping: To identify the essential three-dimensional arrangement of chemical features required for biological activity. This can be used to screen virtual libraries for novel scaffolds that mimic the activity of this compound. nih.gov
ADMET Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design cycle, allowing researchers to prioritize compounds with more favorable drug-like profiles and reduce late-stage attrition. mdpi.com
The following table summarizes how these computational techniques can be applied to guide the development of this compound class.
| Computational Method | Application in Drug Design | Example from Related Compounds |
|---|---|---|
| Induced Fit Docking | Predict binding poses and key interactions with target proteins. | Identified H-bond formation with Q199, R201, and H232 in CETP. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Identify key structural features for biological activity and guide new designs. | Used to model thieno-pyrimidine derivatives, showing contributions of steric and electrostatic fields. mdpi.com |
| Pharmacophore Mapping | Define essential features for activity and screen for novel compounds. | Demonstrated that trifluoromethylated sulfonamides satisfy functionalities of known CETP inhibitors. nih.govbenthamdirect.com |
| Interaction Energy Calculations | Quantify the strength of intermolecular interactions (e.g., C-H···F, π–π stacking). | PIXEL calculations used to understand crystal packing in trifluoromethyl-substituted benzamides. researchgate.net |
Exploration of Novel Therapeutic Applications for Trifluoromethylated Sulfonamides
While the trifluoromethylated sulfonamide scaffold is explored for certain applications, its full therapeutic potential remains untapped. Future research should aim to screen this compound and its analogs against a diverse range of biological targets to uncover novel medical uses.
Promising areas for future investigation include:
Infectious Diseases: The sulfonamide core is historically famous for its role in sulfa drugs (antibacterials). Given the rise of antimicrobial resistance, exploring the efficacy of this scaffold against drug-resistant bacteria and other pathogens like fungi, parasites (e.g., malaria), and mycobacteria is a high priority. nih.govmdpi.com Some N-Trifluoromethylthiolated sulfonimidamides have already shown antimycobacterial activity. nih.gov
Oncology: Many signaling pathways dysregulated in cancer, particularly protein kinases, are viable targets for small molecule inhibitors. The structural features of this compound make it a candidate for kinase inhibition or for disrupting protein-protein interactions crucial for tumor growth.
Neurological Disorders: The CF3 group can enhance metabolic stability and blood-brain barrier permeability, which are desirable properties for drugs targeting the central nervous system (CNS). mdpi.com Therefore, evaluating this compound class for activity against targets implicated in neurodegenerative diseases (like Alzheimer's) or psychiatric disorders could be a fruitful avenue. researchgate.net
Inflammatory Diseases: Chronic inflammation underlies many diseases. Screening for inhibition of key inflammatory mediators such as cyclooxygenases (COX), cytokines, or components of the inflammasome pathway could reveal new anti-inflammatory applications.
Contribution to the Broader Field of Medicinal Chemistry and Chemical Biology
The study of this compound, as a representative of trifluoromethylated N-arylsulfonamides, offers contributions that extend beyond a single therapeutic application. The unique properties imparted by the trifluoromethyl group make it a valuable tool for medicinal chemists and chemical biologists. jelsciences.comnih.gov
Future contributions from this line of research include:
Understanding Fluorine's Role in Molecular Recognition: The CF3 group is more than just a metabolically stable, lipophilic moiety; it can participate in non-covalent interactions such as C–H···F hydrogen bonds and halogen bonds. researchgate.net Systematic studies of analogs of this compound can provide deeper insights into how organofluorine compounds interact with biological macromolecules, informing the design of future drugs.
Development of Chemical Probes: Well-characterized, potent, and selective analogs could be developed into chemical probes. These probes, potentially tagged with reporter groups, would be invaluable for studying the biology of their protein targets, validating their role in disease, and identifying new downstream signaling pathways.
Scaffold for Library Synthesis: The this compound framework can serve as a versatile starting point for the creation of diverse compound libraries. Using combinatorial chemistry approaches, thousands of related molecules can be synthesized and screened, increasing the chances of discovering new hits for a wide array of biological targets.
Informing Next-Generation Drug Design: The knowledge gained from the synthesis, SAR, and computational modeling of this compound class will contribute to the collective wisdom of the medicinal chemistry community. mdpi.comnih.gov Lessons learned about the interplay between the sulfonamide and trifluoromethyl groups can be applied to the design of entirely new classes of therapeutic agents for unmet medical needs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(trifluoromethyl)phenyl]methanesulfonamide, and how are intermediates characterized?
- Answer : A common approach involves sulfonylation of 2-(trifluoromethyl)aniline with methanesulfonyl chloride under basic conditions. Key intermediates are characterized via IR spectroscopy (C–S and S=O stretches at ~1170 cm⁻¹ and ~1350 cm⁻¹) and ¹H/¹³C NMR (distinct aryl and methyl sulfonamide signals) . For derivatives, trifluoromethanesulfonyl chloride may replace methanesulfonyl chloride, requiring careful control of stoichiometry and temperature to avoid over-sulfonylation .
Q. How is the compound purified, and what analytical methods ensure purity?
- Answer : Recrystallization using ethanol/water mixtures is typical. Purity is assessed via HPLC (≥98% purity threshold) and melting point analysis (reported range: 82–85°C for analogous chloromethyl derivatives). Residual solvents are quantified using GC-MS .
Q. What spectroscopic techniques are critical for structural confirmation?
- Answer : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the sulfonamide methyl group (δ 3.1–3.3 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 254.05) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives?
- Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles, revealing steric effects from the trifluoromethyl group. Intermolecular interactions, such as hydrogen bonding between sulfonamide oxygen and adjacent aryl protons, stabilize crystal packing . For dynamic systems, powder XRD tracks polymorphic transitions under thermal stress .
Q. What strategies optimize electrophilic reactivity in trifluoromethyl-substituted sulfonamides?
- Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonamide sulfur. Reactivity is tuned by modifying reaction solvents (e.g., dichloromethane for Friedel-Crafts alkylation) or using Lewis acids (e.g., AlCl₃) to activate substrates. Competitive pathways, such as over-alkylation, are mitigated by slow reagent addition .
Q. How are biological activities of sulfonamide derivatives evaluated in cancer research?
- Answer : Derivatives are screened against cancer cell lines (e.g., SKBR3 breast cancer) using MTT assays to measure IC₅₀ values. Structure-activity relationships (SARs) correlate substituent effects (e.g., trifluoromethyl vs. nitro groups) with antiproliferative activity. Synergistic studies with cisplatin or paclitaxel assess combinatorial effects .
Q. What computational methods predict the compound’s solubility and bioavailability?
- Answer : Density Functional Theory (DFT) calculates logP values (~2.5 for the parent compound), indicating moderate lipophilicity. Molecular dynamics simulations model membrane permeability, while ADMET predictions highlight potential metabolic liabilities (e.g., cytochrome P450 interactions) .
Methodological Challenges and Data Interpretation
Q. How are contradictions in reported reactivity data resolved?
- Answer : Discrepancies in alkylation yields (e.g., 40% vs. 70%) arise from solvent polarity or catalyst loading. Systematic Design of Experiments (DoE) optimizes variables like temperature and catalyst type. Kinetic studies (e.g., via in situ IR) identify rate-limiting steps .
Q. What advanced techniques characterize hydrates or solvates of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
